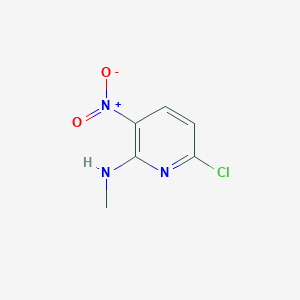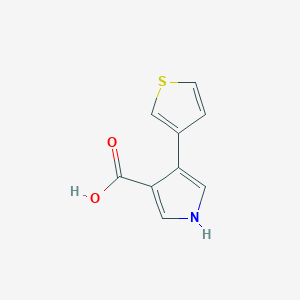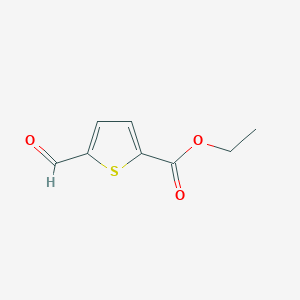
4-(Azidométhyl)benzonitrile
Vue d'ensemble
Description
4-(Azidomethyl)benzonitrile (4-AMBN) is a versatile organic compound with a wide range of applications in research, particularly in the field of biochemistry and physiology. It is a colorless solid that is soluble in a variety of solvents, including water, ethanol, and ethyl acetate. 4-AMBN has a molecular formula of C7H5N3 and a molecular weight of 137.13 g/mol. It is a compound of azide, which is an important functional group in organic chemistry.
Applications De Recherche Scientifique
Synthèse chimique
“4-(Azidométhyl)benzonitrile” est utilisé comme élément constitutif dans la synthèse chimique . Il est souvent utilisé dans la synthèse de divers composés organiques en raison de sa réactivité et de sa polyvalence .
Recherche antifongique
Ce composé a été utilisé dans la synthèse de dérivés de la benzamidine portant des motifs 1,2,3-triazole, qui ont montré des activités antifongiques prometteuses . Par exemple, certains de ces composés ont présenté d'excellentes activités in vivo contre des champignons comme Colletotrichum lagenarium et Botrytis cinerea .
Développement de composés bioactifs
“this compound” est utilisé dans le développement de composés bioactifs. Les dérivés d'amidine, qui peuvent être synthétisés à partir de ce composé, présentent plusieurs bioactivités significatives, telles que des activités antitumorale, trypanocidaire, antiprotozoaire, anti-VIH, diurétique, anti-inflammatoire, analgésique, antivirale, fongicide et bactéricide .
Synthèse de composés métallo-organiques
Les amidines, qui peuvent être synthétisées à partir de “this compound”, peuvent également être utilisées dans la synthèse de composés métallo-organiques .
Recherche pharmaceutique
Le composé est utilisé dans la recherche pharmaceutique pour le développement de nouveaux médicaments. Par exemple, les diamidines aromatiques synthétisées à partir de ce composé ont été explorées comme agents contre une large gamme de micro-organismes .
Applications agrochimiques
Des composés contenant des 1,2,3-triazoles, qui peuvent être synthétisés à l'aide de “this compound”, ont été rapportés pour leurs activités antifongiques, antibactériennes, insecticides, herbicides, antivirales, antitumorales, inhibitrices de la tuberculose, antiprotozoaires, antimalariques, anticancéreuses et larvicides .
Safety and Hazards
The safety data sheet for 4-(Azidomethyl)benzonitrile indicates that it is a highly flammable liquid and vapor, and it causes skin irritation . It is recommended to keep the container tightly closed, keep away from heat/sparks/open flames/hot surfaces, and avoid contact with skin, eyes, or clothing . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish .
Mécanisme D'action
Target of Action
4-(Azidomethyl)benzonitrile is a synthetic compound that has been studied for its potential antifungal activities
Mode of Action
It’s known that the compound is synthesized by adding aqueous sodium azide to 4-cyanobenzyl bromide . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
A study suggests that azido and cyano transitions within biological systems can be spectrally isolated from other congested regions of the ir spectrum
Result of Action
It’s known that the compound has potential antifungal activities . The specific molecular and cellular effects of this compound’s action require further investigation.
Action Environment
It’s known that the compound is stable in a solution of tert-butyl methyl ether
Analyse Biochimique
Biochemical Properties
4-(Azidomethyl)benzonitrile plays a significant role in biochemical reactions due to its reactive azido group. This group can participate in cycloaddition reactions, particularly with alkynes, to form triazoles. These reactions are often catalyzed by copper(I) ions, making 4-(Azidomethyl)benzonitrile a valuable reagent in bioconjugation and labeling studies. The compound interacts with enzymes and proteins that facilitate these cycloaddition reactions, such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) enzymes .
Cellular Effects
In cellular environments, 4-(Azidomethyl)benzonitrile can influence various cellular processes. It has been observed to affect cell signaling pathways by modifying proteins through click chemistry reactions. This modification can alter protein function, localization, and interactions, thereby impacting gene expression and cellular metabolism. Studies have shown that 4-(Azidomethyl)benzonitrile can be used to label and track biomolecules within cells, providing insights into cellular dynamics and functions .
Molecular Mechanism
The molecular mechanism of 4-(Azidomethyl)benzonitrile involves its interaction with biomolecules through the azido group. This group can form covalent bonds with alkynes in the presence of a copper(I) catalyst, resulting in the formation of stable triazole linkages. This reaction is highly specific and efficient, making it a powerful tool for studying molecular interactions and enzyme activities. The compound can inhibit or activate enzymes by covalently modifying their active sites, leading to changes in their catalytic properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Azidomethyl)benzonitrile can vary over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to light or high temperatures. Long-term studies have shown that 4-(Azidomethyl)benzonitrile can have sustained effects on cellular function, particularly in in vitro studies where it is used for labeling and tracking purposes. Its stability and reactivity make it suitable for long-term experiments, provided that appropriate storage conditions are maintained .
Dosage Effects in Animal Models
The effects of 4-(Azidomethyl)benzonitrile in animal models are dose-dependent. At low doses, the compound is generally well-tolerated and can be used for labeling and tracking studies without significant adverse effects. At higher doses, it can exhibit toxic effects, including cytotoxicity and disruption of normal cellular functions. Studies in animal models have shown that there is a threshold dose beyond which the compound’s toxicity increases significantly, necessitating careful dosage optimization for experimental applications .
Metabolic Pathways
4-(Azidomethyl)benzonitrile is involved in metabolic pathways that include its conversion to triazole derivatives through cycloaddition reactions. These reactions are catalyzed by enzymes such as copper(I) ions, which facilitate the formation of stable triazole linkages. The compound can also interact with other metabolic enzymes, affecting metabolic flux and metabolite levels. Its role in these pathways highlights its importance in biochemical research and applications .
Transport and Distribution
Within cells and tissues, 4-(Azidomethyl)benzonitrile is transported and distributed through interactions with transporters and binding proteins. These interactions can influence its localization and accumulation in specific cellular compartments. The compound’s distribution is crucial for its effectiveness in labeling and tracking studies, as it needs to reach target biomolecules to exert its effects .
Subcellular Localization
The subcellular localization of 4-(Azidomethyl)benzonitrile is determined by its interactions with cellular components and post-translational modifications. The compound can be directed to specific compartments or organelles through targeting signals, where it can modify proteins and other biomolecules. This localization is essential for its role in studying cellular processes and dynamics, as it allows for precise labeling and tracking of subcellular structures .
Propriétés
IUPAC Name |
4-(azidomethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4/c9-5-7-1-3-8(4-2-7)6-11-12-10/h1-4H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWVIVHINAVAKKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN=[N+]=[N-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70454177 | |
| Record name | 4-(azidomethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70454177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84466-87-5 | |
| Record name | 4-(azidomethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70454177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














